molecular formula C18H18Br2N2O2 B12452330 N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline

N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline

Cat. No.: B12452330
M. Wt: 454.2 g/mol
InChI Key: HSXVGQOPPKDKKX-UHFFFAOYSA-N
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Description

N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline is an organic compound belonging to the class of benzenoids It is characterized by the presence of bromine, methoxy, and morpholine functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline typically involves the condensation reaction between 3,5-dibromo-4-methoxybenzaldehyde and 4-(morpholin-4-yl)aniline. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is refluxed for several hours to ensure complete reaction, followed by purification through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial production may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(1E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]-4-methoxybenzohydrazide
  • N’-[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Uniqueness

N-[(E)-(3,5-dibromo-4-methoxyphenyl)methylidene]-4-(morpholin-4-yl)aniline is unique due to the presence of both bromine and morpholine functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H18Br2N2O2

Molecular Weight

454.2 g/mol

IUPAC Name

1-(3,5-dibromo-4-methoxyphenyl)-N-(4-morpholin-4-ylphenyl)methanimine

InChI

InChI=1S/C18H18Br2N2O2/c1-23-18-16(19)10-13(11-17(18)20)12-21-14-2-4-15(5-3-14)22-6-8-24-9-7-22/h2-5,10-12H,6-9H2,1H3

InChI Key

HSXVGQOPPKDKKX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1Br)C=NC2=CC=C(C=C2)N3CCOCC3)Br

Origin of Product

United States

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